5-Chloro-N-[2-(furan-3-YL)ethyl]thiophene-2-sulfonamide
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Overview
Description
5-Chloro-N-[2-(furan-3-YL)ethyl]thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring, a furan ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-[2-(furan-3-YL)ethyl]thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene and furan intermediates. One common method includes the following steps:
Formation of the Thiophene Ring: This can be achieved through the cyclization of suitable precursors under acidic conditions.
Introduction of the Sulfonamide Group: This step involves the reaction of the thiophene intermediate with chlorosulfonic acid to introduce the sulfonyl chloride group, followed by the reaction with an amine to form the sulfonamide.
Attachment of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using a furan boronic acid derivative and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-[2-(furan-3-YL)ethyl]thiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene and furan rings.
Reduction: The corresponding amine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-N-[2-(furan-3-YL)ethyl]thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-N-[2-(furan-3-YL)ethyl]thiophene-2-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-thiophenesulfonamide: Lacks the furan ring, making it less complex.
N-(2-Furylmethyl)-2-thiophenesulfonamide: Similar structure but without the chlorine atom.
Uniqueness
5-Chloro-N-[2-(furan-3-YL)ethyl]thiophene-2-sulfonamide is unique due to the presence of both the furan and thiophene rings, along with the sulfonamide group.
Properties
IUPAC Name |
5-chloro-N-[2-(furan-3-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3S2/c11-9-1-2-10(16-9)17(13,14)12-5-3-8-4-6-15-7-8/h1-2,4,6-7,12H,3,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VADWKOFROBHMBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CCNS(=O)(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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